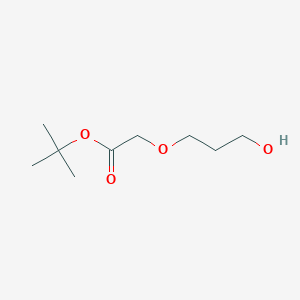![molecular formula C7H4BrClN2O2 B6255603 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1785003-58-8](/img/no-structure.png)
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one, also known as 7-bromo-6-chloropyrido[3,2-b][1,4]oxazin-3-one, is a heterocyclic compound that is widely studied in organic chemistry. It is a heterocyclic compound that has been used in numerous scientific research applications, including the synthesis of biologically active compounds, the study of enzyme-catalyzed reactions, and the investigation of the mechanism of action of drugs.
Aplicaciones Científicas De Investigación
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has been used in numerous scientific research applications. It has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. It has also been used in the study of enzyme-catalyzed reactions, such as the hydrolysis of esters. In addition, it has been used in the investigation of the mechanism of action of drugs, such as the antifungal drug fluconazole.
Mecanismo De Acción
The mechanism of action of 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is important for the transmission of nerve impulses. By inhibiting the enzyme, 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one may be able to increase the amount of acetylcholine available for transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one are not yet fully understood. However, it is believed that the compound may have a range of effects on the body, including the inhibition of the enzyme acetylcholinesterase, the promotion of nerve transmission, and the inhibition of the growth of certain fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one in laboratory experiments include its low cost, its availability, and its ease of synthesis. The limitations of using this compound in laboratory experiments include its potential toxicity and its lack of specificity for certain enzymes or proteins.
Direcciones Futuras
The possible future directions for 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis of this compound and its potential applications in drug discovery and development could be undertaken. Finally, further investigation into the structure-activity relationships of this compound could be conducted in order to better understand its effects on the body.
Métodos De Síntesis
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one can be synthesized by a variety of methods. One of the most common methods is the reaction of 6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one with bromine in aqueous acetic acid. The reaction is performed at room temperature, and the product is isolated by column chromatography. Another method of synthesis is the reaction of 6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one with bromine in aqueous acetic acid in the presence of a catalytic amount of copper(II) chloride. The reaction is performed at room temperature, and the product is isolated by column chromatography.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one involves the conversion of a pyridine derivative to the desired oxazinone through a series of reactions.", "Starting Materials": [ "2-bromo-3-chloropyridine", "2-aminoethanol", "sodium hydroxide", "acetic anhydride", "phosphorus oxychloride", "sodium bicarbonate", "ethanol" ], "Reaction": [ "Step 1: 2-bromo-3-chloropyridine is reacted with 2-aminoethanol in the presence of sodium hydroxide to form 7-bromo-6-chloro-2H-pyrido[3,2-b][1,4]oxazine.", "Step 2: The oxazine intermediate is then treated with acetic anhydride and phosphorus oxychloride to form the corresponding oxazinone.", "Step 3: The crude product is purified by recrystallization from ethanol and treated with sodium bicarbonate to obtain the final product, 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one." ] } | |
Número CAS |
1785003-58-8 |
Nombre del producto |
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one |
Fórmula molecular |
C7H4BrClN2O2 |
Peso molecular |
263.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



